molecular formula C9H10BrNO2 B8300698 5-Bromo-6-(cyclopropylmethoxy)pyridin-3-ol

5-Bromo-6-(cyclopropylmethoxy)pyridin-3-ol

Cat. No.: B8300698
M. Wt: 244.08 g/mol
InChI Key: LSDRDFKKVOUCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6-(cyclopropylmethoxy)pyridin-3-ol is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

5-bromo-6-(cyclopropylmethoxy)pyridin-3-ol

InChI

InChI=1S/C9H10BrNO2/c10-8-3-7(12)4-11-9(8)13-5-6-1-2-6/h3-4,6,12H,1-2,5H2

InChI Key

LSDRDFKKVOUCSM-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=C(C=N2)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-2-(cyclopropylmethoxy)-5-iodopyridine (12.5 g) in dry THF (300 mL) was added i-PrMgCl*LiCl (30 mL, 38.3 mmol) dropwise at 0° C. The mixture was stirred at 0° C. for 20 min and then B(OMe)3 (5.5 g) was added at 0° C. The mixture was allowed to warm to r.t. and stirred for 3 h. The mixture was quenched by the addition of brine (50 mL). The organic phase was separated and the aqueous phase was extracted with EA (50 mL×3). The organic phases were combined and the solvent was removed under reduced pressure. The residue was treated according Typical Procedure 5a to obtain the title compound. MS ESI+: m/z=244 [M+H]+.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two

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